Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-4-methoxythiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S2/c1-12-5-4(6(9)13-2)3-14-7(5)15(8,10)11/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGCJDNTXHGTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1C(=O)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381299 | |
| Record name | Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-45-9 | |
| Record name | Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagents
Chlorosulfonic acid (ClSOH) serves as both the sulfonating and chlorinating agent. The reaction is typically conducted in anhydrous dichloromethane or acetonitrile at temperatures between 0°C and 25°C to minimize side reactions such as over-sulfonation or ring oxidation. A molar ratio of 1:1.2 (substrate:ClSOH) achieves optimal yields, with excess chlorosulfonic acid ensuring complete conversion.
Table 1: Chlorosulfonation Reaction Parameters
Catalytic Enhancements
The addition of N-alkylimidazoles, such as N-methylimidazole, accelerates the reaction by stabilizing reactive intermediates. These catalysts reduce activation energy by coordinating with the chlorosulfonyl group, enhancing electrophilicity and regioselectivity. For example, 5 mol% N-methylimidazole increases reaction rates by 40% compared to uncatalyzed conditions.
Alternative Synthesis Pathways
Stepwise Sulfonation-Chlorination
In cases where chlorosulfonic acid is unavailable, a two-step process involving sulfonation followed by chlorination may be employed:
-
Sulfonation : Treat methyl 4-methoxythiophene-3-carboxylate with concentrated sulfuric acid (HSO) at 50°C to form the sulfonic acid derivative.
-
Chlorination : React the sulfonic acid with phosphorus pentachloride (PCl) or thionyl chloride (SOCl) to introduce the chlorosulfonyl group.
This method yields 75–80% purity due to competing ester hydrolysis under acidic conditions.
Microwave-Assisted Synthesis
Microwave irradiation (100–150 W) reduces reaction times from hours to minutes by enhancing molecular agitation. Pilot-scale trials demonstrate 85% yield within 30 minutes using ClSOH in tetrahydrofuran (THF).
Industrial-Scale Production and Purification
Large-Scale Reactor Design
Industrial production employs jacketed glass-lined reactors with rigorous temperature control (±2°C). Continuous flow systems improve heat dissipation and scalability, achieving throughputs of 500–1,000 kg/batch.
Purification Techniques
Crude product purification involves:
-
Crystallization : Dissolve in hot ethyl acetate (60°C) and cool to −20°C to isolate crystals (95% purity).
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Acid-Base Extraction : Wash with 5% sodium bicarbonate (NaHCO) to remove residual ClSOH, followed by deionized water.
Table 2: Purity and Yield Across Methods
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Standard Chlorosulfonation | 92 | 98 |
| Stepwise Chlorination | 78 | 85 |
| Microwave-Assisted | 85 | 97 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds with potential biological activity.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.
Scientific Research Applications
Organic Synthesis
Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate serves as an important intermediate in the synthesis of complex molecules. Its reactivity allows for the formation of diverse derivatives, which are essential in developing new pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Synthesis of Sulfonamide Derivatives | The compound can be used to synthesize sulfonamides, which are known for their antibacterial properties. |
| Preparation of Functionalized Thiophenes | It acts as a precursor for creating various thiophene derivatives that exhibit unique electronic properties. |
Medicinal Chemistry
Recent studies have highlighted the potential of this compound in drug development:
- Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential role in developing new antibiotics.
- Anticancer Properties : Emerging research indicates that organosulfur compounds can selectively target cancer cells. The electrophilic nature of the chlorosulfonyl group may facilitate interactions with biomolecules involved in cancer progression.
Materials Science
The compound is also utilized in materials science for developing polymers with specific electronic or optical properties:
- Conductive Polymers : By incorporating this compound into polymer matrices, researchers can enhance the conductivity and stability of the resulting materials, making them suitable for electronic applications.
Case Studies
Several studies have explored the applications and effects of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against common pathogens, suggesting a pathway for developing new antibiotics.
- Polymer Development : Research focused on synthesizing conductive polymers using this compound showed improved electrical properties compared to traditional materials, indicating its potential in advanced material applications.
Mechanism of Action
The mechanism of action of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The thiophene ring can also interact with biological targets through π-π stacking and hydrogen bonding, contributing to its bioactivity.
Comparison with Similar Compounds
To contextualize its chemical behavior and applications, Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate is compared to structurally analogous thiophene and heterocyclic derivatives.
Structural Analogues: Substituent Effects
Key Observations :
- Substituent Position and Reactivity : The chlorosulfonyl group at position 5 in the thiophene derivatives enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines to form sulfonamides) . In contrast, the hydroxyl group in Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate promotes hydrogen bonding, influencing crystal packing .
- Electron-Donating vs. The methyl group in its methyl-substituted analogue (CAS 423768-46-1) lacks this effect, leading to slower reaction kinetics in some cases .
- Heterocycle Core : Replacing thiophene with furan (as in the ethyl 4-chlorosulfonyl furan derivative) reduces sulfur’s polarizability, affecting solubility and thermal stability .
Biological Activity
Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate is a compound of significant interest in various fields of scientific research, particularly in medicinal chemistry and biological activity. This article examines its biological properties, synthesis, mechanisms of action, and potential applications based on recent studies and data.
Chemical Structure and Properties
This compound is characterized by a thiophene ring with several functional groups, including a chlorosulfonyl group, a methoxy group, and a carboxylate ester. This unique structure contributes to its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₈ClO₄S |
| CAS Number | 175203-45-9 |
| Molecular Weight | 247.68 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 94-96 °C |
Synthesis Methods
The synthesis of this compound typically involves the chlorosulfonation of a suitable thiophene precursor, such as 4-methoxythiophene-3-carboxylate, using chlorosulfonic acid. This reaction is conducted under controlled conditions to maximize yield and purity. Industrial methods may employ continuous flow reactors for efficiency and scalability .
The biological activity of this compound is largely attributed to its electrophilic chlorosulfonyl group, which can undergo nucleophilic substitution reactions. Additionally, the thiophene ring can interact with biological targets through π-π stacking and hydrogen bonding, enhancing its potential as a bioactive compound .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The compound has shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Minimum Inhibitory Concentration (MIC) values indicate significant potency against:
Cytotoxicity Studies
Cytotoxicity assays performed on human cell lines (e.g., HaCat and Balb/c 3T3) demonstrated that the compound exhibits selective toxicity, suggesting potential applications in cancer therapy. The results indicate that certain derivatives maintain favorable drug-like properties while exhibiting low toxicity .
Comparative Analysis with Related Compounds
In comparison to similar compounds, this compound stands out due to its unique functional groups that enhance its reactivity and biological profile.
| Compound | Biological Activity |
|---|---|
| This compound | Antimicrobial, anticancer potential |
| Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate | Limited antimicrobial activity |
| Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate | Lower potency compared to the target compound |
Case Studies and Research Findings
Several research studies highlight the biological activity of this compound:
- Antimicrobial Screening : A study screened various derivatives for antimicrobial properties, revealing that compounds similar to the target exhibited significant inhibition against pathogenic bacteria .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects on human cell lines, showing that specific derivatives had promising results in inhibiting cell proliferation while maintaining low toxicity levels .
Q & A
Basic: What are the recommended synthetic routes for Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via a multi-step pathway involving cyclocondensation, chlorosulfonation, and esterification. A typical route starts with methyl 4-amino-5-methylthiophene-3-carboxylate, which undergoes diazotization followed by chlorosulfonation using chlorosulfonyl isocyanate (). Key optimization parameters include:
- Temperature control : Chlorosulfonation requires strict temperature regulation (<0°C) to avoid side reactions like sulfone formation.
- Solvent selection : Anhydrous dichloromethane or THF minimizes hydrolysis of the chlorosulfonyl group.
- Stoichiometry : Excess chlorosulfonyl isocyanate (1.5–2.0 eq.) ensures complete conversion ().
Post-synthesis, purity is assessed via HPLC (>95%) and melting point analysis (40–41°C, as per analogous thiophene derivatives) ().
Basic: How should researchers characterize this compound to confirm its structural integrity?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR : H and C NMR identify the methoxy (δ 3.8–4.0 ppm), ester carbonyl (δ 165–170 ppm), and chlorosulfonyl groups (absence of NH signals confirms substitution) ().
- FT-IR : Peaks at 1740–1760 cm (ester C=O) and 1360–1380 cm (S=O stretching) validate functional groups.
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 254.71 (CHClOS) ().
- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, with SHELXL refinement ensuring accuracy ( ).
Advanced: What crystallographic strategies are recommended for resolving ambiguities in its solid-state structure?
Answer:
For high-resolution crystallography:
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality, especially for sulfur and chlorine atoms with high electron density.
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twin refinement for challenging datasets ( ).
- Validation : Apply the PLATON tool suite (ADDSYM, CHECKCIF) to detect missed symmetry or disorder ( ). For hydrogen-bonding networks, graph-set analysis (e.g., Etter’s rules) identifies patterns like motifs ( ).
Advanced: How does the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions?
Answer:
The chlorosulfonyl (-SOCl) group is highly electrophilic, enabling reactions with amines, alcohols, or thiols. Key considerations:
- Solvent polarity : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amine substitutions by deprotonating intermediates.
- Competing pathways : Monitor for sulfonamide vs. sulfonate ester formation via F NMR (if fluorinated nucleophiles are used) or LC-MS ().
Mechanistic studies using DFT calculations (e.g., Gaussian 16) can model transition-state geometries and charge distribution ( ).
Advanced: What computational methods are suitable for predicting the compound’s stability under varying pH conditions?
Answer:
- pKa prediction : Use ChemAxon or SPARC to estimate acidic/basic sites. The chlorosulfonyl group (predicted pKa ≈ -1.5) hydrolyzes rapidly in aqueous media, requiring pH < 2 for stability ().
- Degradation modeling : Molecular dynamics (MD) simulations (AMBER, GROMACS) assess hydrolysis kinetics. Force fields like GAFF2 parameterize sulfur-containing moieties accurately.
- Experimental validation : Compare computational results with accelerated stability testing (40°C/75% RH for 4 weeks) and UPLC-MS to identify degradation products ().
Basic: What handling and storage protocols are critical for maintaining compound integrity?
Answer:
- Storage : Store at -20°C under inert gas (Ar/N) in amber glass vials to prevent light-induced degradation ().
- Handling : Use gloveboxes (<1 ppm O/HO) for weighing. Quench residues with 10% NaHCO to neutralize SOCl byproducts ().
- Safety : PPE (nitrile gloves, face shield) is mandatory due to lachrymatory and corrosive hazards ().
Advanced: How can researchers resolve contradictions in spectroscopic data during structure elucidation?
Answer:
Common issues and solutions:
- Discrepant melting points : Recrystallize from ethanol/water (1:1) and compare with differential scanning calorimetry (DSC) to detect polymorphs ().
- Ambiguous NMR signals : Use 2D techniques (HSQC, HMBC) to assign overlapping peaks. For example, HMBC correlations between the methoxy proton and C-4 of the thiophene ring confirm substitution patterns ( ).
- Mass spectral anomalies : Isotopic clustering (e.g., Cl/Cl) should match theoretical patterns. Deviations suggest impurities—re-purify via flash chromatography (SiO, hexane/EtOAc gradient) ().
Advanced: What strategies optimize regioselectivity in derivatization reactions at the chlorosulfonyl site?
Answer:
- Steric effects : Bulky nucleophiles (e.g., tert-butylamine) favor monosubstitution due to steric hindrance.
- Temperature modulation : Low temperatures (-78°C) reduce di-substitution by slowing reaction kinetics.
- Catalytic systems : Pd(PPh) or CuI/1,10-phenanthroline enhances cross-coupling efficiency with aryl boronic acids ().
Monitor reaction progress via in situ Raman spectroscopy (SOCl peak at 450 cm disappearance) ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
